Reduced Systemic Immunogenicity: Quantified MCP-1 Secretion Compared to SM-102 LNP
244cis LNP demonstrates significantly lower immunogenicity than the benchmark SM-102 LNP, a critical factor for enabling repeated dosing in chronic disease models. At an equivalent mRNA dose (0.1 mg/kg human erythropoietin (hEPO) mRNA), serum MCP-1 (CCL2) levels—a key marker of systemic inflammation—were 66% lower for 244cis LNP compared to SM-102 LNP [1].
| Evidence Dimension | Serum MCP-1 (CCL2) concentration (immunogenicity marker) |
|---|---|
| Target Compound Data | ~320 pg/mL |
| Comparator Or Baseline | SM-102 LNP: ~950 pg/mL |
| Quantified Difference | Reduction of approximately 66% (320 vs. 950 pg/mL) |
| Conditions | In vivo, mice, intravenous injection of LNPs encapsulating 0.1 mg/kg hEPO mRNA |
Why This Matters
This lower immunogenicity profile is a critical differentiator for procurement, as it enables the repeated administration of therapeutic mRNA without the loss of activity or exacerbation of underlying disease states, a key limitation of many first-generation LNP systems.
- [1] Review of 'Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety' on Publons. Publons Review ID: 19363860. View Source
